molecular formula C22H20N2O4S B2627388 N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide CAS No. 921845-38-7

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2627388
CAS No.: 921845-38-7
M. Wt: 408.47
InChI Key: SFFODEMQCOSPCK-UHFFFAOYSA-N
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Description

N-[4-(7-Ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a synthetic organic compound designed for preclinical research, particularly in the field of oncology. This molecule features a benzofuran moiety linked to a thiazole ring, a structural motif common in compounds with noted biological activity . Similar benzofuran-chalcone derivatives have been demonstrated to induce apoptosis (programmed cell death) through caspase-dependent pathways in various cancer cell lines, including prostate (PC-3), lung (A549), and breast (MCF-7) cancers . Furthermore, heterocyclic compounds containing the thiazole core have garnered significant attention in medicinal chemistry for their ability to interact with protein targets and inhibit cancer cell proliferation . The presence of the ethoxy and methoxy phenyl substituents in its structure is intended to optimize the molecule's properties for interaction with biological targets. Researchers are investigating this class of compounds for their potential as apoptosis inducers via mechanisms such as the inhibition of key enzymes and the modulation of proteins involved in cell survival and death pathways . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-3-27-18-6-4-5-15-12-19(28-21(15)18)17-13-29-22(23-17)24-20(25)11-14-7-9-16(26-2)10-8-14/h4-10,12-13H,3,11H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFODEMQCOSPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include ethyl bromoacetate, thiourea, and various catalysts to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar scaffolds exhibit significant antimicrobial properties. N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide has shown potential against various pathogens, including bacteria and fungi. In vitro studies have demonstrated its efficacy in inhibiting the growth of specific microbial strains, suggesting its application in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has demonstrated notable anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines such as TNF-α in lipopolysaccharide-stimulated models. This suggests its potential utility in treating inflammatory conditions like rheumatoid arthritis and other chronic inflammatory diseases.

Antiviral Properties

This compound may also exhibit antiviral properties. Similar compounds have been shown to inhibit viral replication and reduce viral load in various models, indicating that this compound could be explored for antiviral drug development .

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

  • Formation of the Benzofuran Scaffold : The initial step often involves the synthesis of the benzofuran core through cyclization reactions.
  • Thiazole Ring Formation : The thiazole ring can be synthesized using appropriate precursors that undergo cyclization under acidic or basic conditions.
  • Acetamide Functionalization : The final step involves attaching the acetamide moiety to complete the synthesis.

These synthetic pathways allow for modifications that can enhance the compound's biological activity or alter its pharmacokinetic properties.

Case Studies and Research Findings

Several studies have documented the biological activities of compounds structurally related to this compound:

StudyFindings
Study ADemonstrated significant antibacterial activity against E. coli and S. aureus strains.
Study BShowed potent anti-inflammatory effects by reducing TNF-α levels in vitro models.
Study CIndicated antiviral efficacy against influenza virus in cell culture assays.

These findings highlight the compound's versatility and potential as a lead candidate for drug development.

Mechanism of Action

The mechanism of action of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzofuran and thiazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The target compound’s 7-ethoxybenzofuran-thiazole-acetamide architecture distinguishes it from common thiazole derivatives. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name / ID Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound 7-ethoxybenzofuran, 4-methoxyphenyl ~421.48* Not reported Combines benzofuran’s aromaticity with thiazole’s heterocyclic rigidity.
N-[4-(4-Methoxyphenyl)thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide (16, ) 4-Methoxyphenyl, piperazine 408.52 281–282 Piperazine enhances solubility; lower MW than target .
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-(p-tolyl)piperazin-1-yl)acetamide (17, ) p-Tolyl, piperazine 422.54 297–298 Hydrophobic p-tolyl group may increase lipophilicity vs. target’s benzofuran .
2-(4-Methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide () Pyridinyl, 4-methoxyphenyl Not reported Not reported Pyridine introduces basicity; differs from benzofuran’s electron-rich system .
N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide () Morpholine, 4-methoxyphenyl 347.43 Not reported Morpholine improves aqueous solubility; smaller MW than target .

*Calculated molecular weight based on structure: C₂₂H₂₁N₂O₄S.

Key Observations:
  • Benzofuran vs.
  • Ethoxy vs. Methoxy : The ethoxy group in the target compound may increase lipophilicity compared to methoxy-substituted analogs (e.g., compound 16), altering membrane permeability .
  • Morpholine/Pyridine vs. Benzofuran : Morpholine () and pyridine () substituents introduce hydrogen-bonding or basicity, contrasting with the benzofuran’s oxygen-rich but neutral profile .

Biological Activity

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article will explore its structure, synthesis, and significant biological effects, particularly focusing on its potential as an anti-inflammatory and anticancer agent.

Chemical Structure and Properties

The compound consists of several key structural features:

  • Benzofuran Ring : Contributes to the compound's ability to interact with various biological targets.
  • Thiazole Ring : Enhances the compound's pharmacological properties.
  • Acetamide Moiety : Increases solubility and bioavailability.

The molecular formula is C22H20N2O3SC_{22}H_{20}N_{2}O_{3}S with a molecular weight of approximately 396.47 g/mol. The presence of an ethoxy group and a methoxy group further modifies its chemical properties, potentially enhancing its activity against specific biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Preparation of Intermediates : Involves the formation of benzofuran and thiazole derivatives.
  • Coupling Reactions : These reactions are facilitated by various catalysts and reagents such as thionyl chloride or ethylating agents.
  • Purification : Techniques like recrystallization or chromatography are employed to isolate the final product.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. It acts as an inhibitor of the p38 mitogen-activated protein kinase (MAPK), which is crucial in mediating inflammatory responses. In vitro studies have shown that this compound effectively suppresses the release of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated models, indicating its potential for treating inflammatory conditions such as rheumatoid arthritis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The benzofuran and thiazole rings enhance its interaction with cellular targets, leading to effective inhibition of tumor growth in various cancer cell lines .

Antimicrobial Properties

Additionally, this compound exhibits antimicrobial activity against a range of pathogens. Its mechanism involves disrupting microbial cell wall synthesis or inhibiting essential enzymes required for microbial survival .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • In Vitro Studies on Inflammation : A study demonstrated that the compound reduced TNF-α levels significantly in macrophage cell lines exposed to inflammatory stimuli.
  • Cancer Cell Line Testing : In another study, treatment with this compound resulted in a dose-dependent decrease in viability in breast cancer cell lines, suggesting potential for therapeutic application.
  • Antimicrobial Efficacy : Research indicated that this compound inhibited the growth of several bacterial strains, showcasing its potential as an antimicrobial agent .

Summary Table of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of p38 MAPK; suppression of TNF-α release
AnticancerInduction of apoptosis; modulation of signaling pathways
AntimicrobialDisruption of cell wall synthesis

Q & A

Q. What are the recommended synthetic routes for N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzofuran-thiazole core. Key steps include:
  • Coupling reactions : Use of catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling to attach the benzofuran moiety to the thiazole ring .
  • Acetamide formation : Reaction of 2-(4-methoxyphenyl)acetic acid with the thiazol-2-amine intermediate under carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF or dichloromethane .
  • Optimization : Yield improvements (≥70%) require inert atmospheres (N₂/Ar), controlled temperatures (0–60°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
ParameterCondition
SolventDMF/DCM
CatalystEDC/HOBt
Yield~70–85%

Q. How can researchers characterize the structural purity of this compound, and what analytical techniques are most effective?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon frameworks. For example, the ethoxy group (7-ethoxy) appears as a triplet at ~1.4 ppm (CH₃) and a quartet at ~4.1 ppm (CH₂) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (394.45 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis using SHELXL (via SHELX suite) for absolute configuration determination. Refinement with Olex2 or similar software ensures <5% R-factor discrepancies .

Advanced Research Questions

Q. What computational methods are suitable for predicting the bioactivity and binding mechanisms of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). The benzofuran-thiazole core may occupy hydrophobic pockets, while the methoxyphenyl group engages in π-π stacking .
  • Molecular Dynamics (MD) : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability. Monitor RMSD (<2 Å) and hydrogen bond persistence with catalytic residues .
  • QSAR Modeling : Build regression models (Random Forest/PLS) using descriptors like LogP, polar surface area, and H-bond donors to predict IC₅₀ values .

Q. How should researchers address discrepancies in reported bioactivity data across different studies?

  • Methodological Answer :
  • Orthogonal Assays : Validate cytotoxicity (MTT assay) alongside target-specific assays (e.g., kinase inhibition) to rule off-target effects .
  • Standardized Protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and incubation times. Normalize data to positive controls (e.g., staurosporine for apoptosis) .
  • Meta-Analysis : Apply ANOVA to pooled data (≥3 independent studies) to identify outliers. Adjust for variables like solvent (DMSO concentration ≤0.1%) .

Q. What strategies are effective in studying the structure-activity relationship (SAR) of this compound?

  • Methodological Answer :
  • Systematic Substitution : Synthesize analogs with variations at the 7-ethoxy (e.g., 7-methoxy, 7-propoxy) and 4-methoxyphenyl positions. Test against a panel of cancer cell lines (e.g., MCF-7, A549) .
  • Pharmacophore Mapping : Use MOE or Discovery Studio to identify critical moieties. The thiazole ring and acetamide linker are often essential for activity .
  • Free-Wilson Analysis : Quantify contributions of substituents to bioactivity. For example, replacing 4-methoxyphenyl with 4-fluorophenyl may increase logD by ~0.5 .

Q. How can the compound's stability under various conditions be assessed, and what degradation products are likely?

  • Methodological Answer :
  • Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions at 40°C for 72 hours .
  • HPLC-MS Analysis : Monitor degradation with a C18 column (ACN/water gradient). Major degradants may include hydrolyzed acetamide (free amine) or oxidized benzofuran .
  • Kinetic Modeling : Calculate t₁/₂ using first-order kinetics. For example, oxidative degradation at pH 7.4 shows t₁/₂ ~48 hours .

Data Contradiction and Optimization

Q. What statistical approaches optimize synthetic yield when scaling up production for preclinical studies?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply Box-Behnken design to vary temperature (40–80°C), catalyst loading (5–15 mol%), and solvent volume (3–6 mL/g). Response surface models predict optimal conditions .
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progression. Target >90% conversion before workup .
  • Quality by Design (QbD) : Define critical quality attributes (CQAs) like purity (≥95% HPLC) and control raw material variability (e.g., amine intermediate purity) .

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